VU 590 dihydrochloride
Description
VU 590 dihydrochloride is an inhibitor of the renal outer medullary potassium channel (K ir 1.1, ROMK) with an IC 50 of 294 nM . It also inhibits the inward rectifying K+ channel K ir 7.1 . It does not affect K ir 2.1 or K ir 4.1 . It acts as an intracellular K ir 1.1 channel pore blocker .
Molecular Structure Analysis
The empirical formula of VU 590 dihydrochloride is C24H32N4O7·2HCl . Its molecular weight is 561.46 (anhydrous basis) . The SMILES string representation is O.Cl.Cl.[O-]N+c1ccc(CN2CCOCCOCCN(CCOCC2)Cc3ccc(cc3)N+[O-])cc1 .Chemical Reactions Analysis
VU 590 dihydrochloride inhibits ROMK at sub-micromolar affinity (294 nM) and Kir7.1 at low micromolar affinity . It does not inhibit Kir2.1 or Kir4.1 . VU 590 appears to act by blocking the ion permeation pathway of the channel .Physical And Chemical Properties Analysis
VU 590 dihydrochloride is a solid substance . It is soluble in deionized water to a concentration greater than 10 mg/mL . The storage temperature is 2-8°C .Safety And Hazards
VU 590 dihydrochloride is harmful if swallowed . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
7,13-bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O7.2ClH/c29-27(30)23-5-1-21(2-6-23)19-25-9-13-33-14-10-26(12-16-35-18-17-34-15-11-25)20-22-3-7-24(8-4-22)28(31)32;;/h1-8H,9-20H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYYSUBAHIUBNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN(CCOCCOCCN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=C(C=C3)[N+](=O)[O-].Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34Cl2N4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90849485 | |
Record name | 7,13-Bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90849485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
VU 590 dihydrochloride | |
CAS RN |
313505-85-0 | |
Record name | 7,13-Bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90849485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7,13-Bis(4-nitrobenzyl)-1,4,10-trioxa-7,13-diazacyclopentadecane dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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